molecular formula C15H11ClF3NO4 B166194 Haloxyfop-P CAS No. 95977-29-0

Haloxyfop-P

Cat. No. B166194
CAS RN: 95977-29-0
M. Wt: 361.7 g/mol
InChI Key: GOCUAJYOYBLQRH-MRVPVSSYSA-N
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Description

Haloxyfop Description Analysis

Haloxyfop is a grass-specific herbicide that has been studied for its effects on various plant species and its behavior in the environment. It is known chemically as 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl] oxy] phenoxy] propanoic acid and has been shown to inhibit lipid synthesis and respiration in plants, leading to the accumulation of amino acids without affecting cellular sugar or ATP levels . A study on corn (Zea mays) and soybean (Glycine max) cell suspension cultures revealed that haloxyfop affects the Kreb's cycle and lipid synthesis, with glycolysis not being inhibited . Another study identified that haloxyfop inhibits the pyruvate dehydrogenase complex (PDC) and the alpha-ketoglutarate dehydrogenase complex (alpha-KGDC), which are involved in the oxidative metabolism pathway of sugars .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of haloxyfop, they do discuss related synthetic processes. For instance, the halohydroxylation of 1,2-allenyl sulfoxides and subsequent Pd- or Ni-catalyzed coupling reactions are detailed, which could be relevant to the synthesis of haloxyfop or related compounds . Additionally, the synthesis of ortho-substituted cinnamates and biarylacetic acids using o-halobenzyl and p-halobenzyl sulfones as precursors is described, which involves sequential functionalization processes that might be applicable to haloxyfop's synthesis .

Molecular Structure Analysis

The molecular structure of haloxyfop includes a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety. This structure is responsible for its selective herbicidal activity. A study on haloxyfop-resistant Poa annua revealed that a target site mutation in the carboxyltransferase domain of the ACCase enzyme is associated with resistance to haloxyfop . This suggests that the molecular structure of haloxyfop interacts specifically with the ACCase enzyme, which is crucial for its herbicidal function.

Chemical Reactions Analysis

Haloxyfop undergoes various chemical reactions in biological and environmental contexts. In plants, it inhibits key enzymes involved in lipid synthesis and respiration . In the environment, haloxyfop-methyl, the methyl ester of haloxyfop, undergoes rapid ester hydrolysis and further degradation, with the S-enantiomer being rapidly converted to the R-enantiomer in soil . This interconversion is biologically mediated and indicates that the chemical reactions of haloxyfop are influenced by the presence of microorganisms in the soil.

Physical and Chemical Properties Analysis

The physical and chemical properties of haloxyfop are influenced by its molecular structure. The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety contributes to its selective herbicidal activity and its interactions with plant enzymes . The environmental behavior of haloxyfop includes rapid ester hydrolysis and preferential interconversion of its enantiomers in soil, which are processes that are biologically mediated . Additionally, haloxyfop's behavior in mammalian systems has been studied, showing that the (S)-enantiomer undergoes rapid and nearly complete inversion to the (R)-enantiomer in rats .

Scientific Research Applications

Summary of Application

Haloxyfop-P-methyl is used as a herbicide to control Digitaria sanguinalis, a devastating weed species in cotton fields in China. It is known for its ability to inhibit lipid synthesis and induce oxidative stress in weeds .

Methods of Application

The herbicide was applied to a total of 65 D. sanguinalis populations from eight cotton production provinces in China from 2014–2017 .

Results

A gradient of sensitivity to haloxyfop-P-methyl was observed among the 65 field populations, ranging from sensitive to moderate-level resistance. No high-level resistance was found among the populations, but populations from Hunan and Hebei exhibited a rapid spread of field-evolved resistance .

2. Control of Poa annua

Methods of Application

The herbicide was applied to a population of P. annua that had developed resistance to haloxyfop .

Results

The resistant population was found to be almost 20 times less sensitive to haloxyfop than a susceptible population. A target site mutation at position 2041, which replaced isoleucine with threonine in the carboxyltransferase domain of the Accase enzyme, was associated with resistance to haloxyfop in the resistant population .

3. Maximum Residues Levels (MRLs) Review

Methods of Application: The review involved a comprehensive assessment of the active substance and its use pattern, livestock dietary exposure assessment, preliminary consumer exposure assessment, and a revised consumer exposure assessment .

Results: The review identified chronic consumer intake concerns for two diets when the remaining plant and animal commodities’ input values were at the limit of quantification .

4. Plant Responses to Haloxyfop under Water Stress

Methods of Application: The herbicide was applied to plants under different conditions of soil moisture stress .

Results: The study found that water stress can influence the effectiveness of haloxyfop-P .

5. Mice Exposure to Haloxyfop-P-Methyl Ester

Methods of Application: The animals were divided into groups: non-exposed (control) and exposed (route: i.p., for 2 days) to different herbicide concentrations (2.7×10 −4 g/kg and 2.7×10 −2 g/kg of body weight), which were considered environmentally relevant predicted concentrations .

Results

The study found that animals exposed to the herbicide were incapable of recognizing the snake as a potential predator. This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect prey responses and population dynamics .

6. Pesticide Risk Assessment

Methods of Application: The review involved a comprehensive assessment of the active substance and its use pattern .

Results: The review identified certain risks associated with the use of haloxyfop-P .

Safety And Hazards

Haloxyfop-P is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It’s recommended to wear appropriate chemical-resistant gloves, suitable protective clothing, and respiratory equipment in case of insufficient ventilation .

Future Directions

In November 2020, the approval of the active substance Haloxyfop-P was not renewed, as the active substance was no longer supported for renewal of approval . This could impact the future use and research directions of Haloxyfop-P.

properties

IUPAC Name

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUAJYOYBLQRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904725
Record name Haloxyfop-P
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxyfop-P

CAS RN

95977-29-0
Record name (+)-Haloxyfop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95977-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Haloxyfop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALOXYFOP-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (1.75 g) in methanol (15 ml) is added potassium hydroxide (1.0 g) in water (10 ml). The resulting mixture is stirred at RT until a clear solution is obtained (~20 min). Most of the methanol is removed, and the aqueous solution is acidified with dilute HCl and extracted with ether. The combined ether extracts are dried and concentrated to dryness to give 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)-phenoxy]propionic acid.
Quantity
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15 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
990
Citations
S Park, JY Lee, H Park, G Song, W Lim - Comparative Biochemistry and …, 2020 - Elsevier
… In this study, novel haloxyfop-P-methyl toxicity during zebrafish embryogenesis was … caused by haloxyfop-P-methyl, 3) evaluation of the anti-vasoformative effects of haloxyfop-P-methyl …
Number of citations: 14 www.sciencedirect.com
Y Wu, P Wang, L Zheng, H Guo, F Yang - Sensors and Actuators B …, 2023 - Elsevier
… Haloxyfop-P-methyl is a herbicide widely used in agricultural production. However, the lack … haloxyfop-P-methyl remains concern. In this work, the first fluorescent sensor for haloxyfop-P-…
Number of citations: 5 www.sciencedirect.com
M Parsa, A Aliverdi, H Hammami - Industrial crops and products, 2013 - Elsevier
… Haloxyfop-P-methyl inhibits the enzyme acetyl-CoA … the phytotoxic effects of herbicide haloxyfop-P-methyl and adjuvant … the optimized dose of haloxyfop-P-methyl or imazethapyr by a …
Number of citations: 23 www.sciencedirect.com
PG Dennis, T Kukulies, C Forstner, F Plisson… - Applied …, 2023 - mdpi.com
Understanding the impacts of herbicides on soil microbial communities is important, as these organisms mediate a wide range of ecosystem services. Here, we investigated whether the …
Number of citations: 2 www.mdpi.com
T Zong, J Li, X Zhou, X Liu - Agronomy, 2022 - mdpi.com
… To understand the scale and level of haloxyfop-P-methyl resistance, a total of 65 D. … dose response to haloxyfop-P-methyl, we observed a gradient of sensitivity to haloxyfop-P-methyl …
Number of citations: 5 www.mdpi.com
ET Olayinka, A Ore - Toxics, 2015 - mdpi.com
… (AOPPs) [4], including haloxyfop-p-methyl ester (Figure 1). Haloxyfop-p-methyl ester (HPME) … HPME in both plants and animals, haloxyfop-p has been recovered as the major metabolite …
Number of citations: 35 www.mdpi.com
H Hammami, A Aliverdi, M Parsa - 2014 - sid.ir
… For haloxyfop-p-methyl, the additions of Adigor® or … with haloxyfop-pmethyl (1.34 and 1.42 times higher, respectively) alone (Table 1, Figure 3). Although the performance of haloxyfop-p…
Number of citations: 18 www.sid.ir
JFL Leal, J Borella, AS Souza… - Advances in Weed …, 2021 - SciELO Brasil
SciELO - Brasil - Sourgrass and fleabane are controlled by haloxyfop-p-methyl and cloransulam-methyl interaction and interval of application Sourgrass and fleabane are controlled by …
Number of citations: 5 www.scielo.br
Y Liu, J Guo, W Liu, F Yang, Y Deng, Y Meng… - Fish & Shellfish …, 2023 - Elsevier
… of haloxyfop-p-methyl in mammals, the available studies indicated that it could threaten their health. One study showed that haloxyfop-p… exposure of female mice to haloxyfop-p-methyl at …
Number of citations: 5 www.sciencedirect.com
E Bijanzadeh, H Ghadiri, A Behpouri - Crop protection, 2010 - Elsevier
… g ai/ha and trifluralin plus haloxyfop-p methyl plus isoxaben at 1200 + … and trifluralin plus haloxyfop-p methyl plus isoxaben … with trifluralin plus haloxyfop-p methyl plus isoxaben at 1200 …
Number of citations: 16 www.sciencedirect.com

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